An In-depth Technical Guide to the Chemical Structure and Absolute Configuration of Griseoviridin
An In-depth Technical Guide to the Chemical Structure and Absolute Configuration of Griseoviridin
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Structure and Physicochemical Properties
Griseoviridin is a member of the streptogramin A class of antibiotics, characterized as a hybrid polyketide-nonribosomal peptide.[1][2] First isolated from Streptomyces griseus, its intricate molecular architecture has been a subject of extensive study.[3] The molecule features a 23-membered macrocycle that incorporates an oxazole motif and a unique ene-thiol linkage within a nine-membered macrolactone ring.[1][4] This complex structure is pivotal to its biological activity.[4]
The chemical formula for Griseoviridin is C₂₂H₂₇N₃O₇S, and its molecular weight is approximately 477.5 g/mol .[5] The IUPAC name, which precisely describes its stereochemistry, is (1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.1⁴,⁷]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione.[5]
Table 1: Physicochemical Properties of Griseoviridin
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₇N₃O₇S | [5] |
| Molecular Weight | 477.5 g/mol | [5] |
| IUPAC Name | (1S,9R,11S,12E,14E,19Z,22R)-9,11-dihydroxy-22-methyl-6,23-dioxa-26-thia-2,17,27-triazatricyclo[17.5.2.1⁴,⁷]heptacosa-4,7(27),12,14,19-pentaene-3,18,24-trione | [5] |
| CAS Number | 53216-90-3 | [5] |
Absolute Configuration and Stereochemistry
The definitive absolute configuration of Griseoviridin was established through meticulous X-ray crystallographic analysis of a methanol solvate of the natural product by Bycroft and King in 1976.[1] This seminal work revised the initially proposed structure and provided a complete stereochemical description of the molecule. The analysis confirmed the presence of multiple chiral centers, the geometry of the double bonds, and the overall three-dimensional conformation.
Table 2: Crystallographic Data for Griseoviridin Methanol Solvate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [1] |
| Space Group | P2₁2₁2₁ | [1] |
| a | 9.12 Å | [1] |
| b | 14.34 Å | [1] |
| c | 18.25 Å | [1] |
| Z | 4 | [1] |
Experimental Protocols for Structural Elucidation
The determination of Griseoviridin's complex structure and absolute configuration relied on a combination of spectroscopic and crystallographic techniques. The following protocols are based on the methodologies described in the key scientific literature.
X-ray Crystallography
The following protocol is a generalized representation based on the description by Bycroft and King (1976).[1]
Objective: To determine the three-dimensional atomic arrangement and absolute configuration of Griseoviridin.
Materials:
-
Purified Griseoviridin
-
Methanol
-
Ether
-
X-ray diffractometer
-
Crystallization vials
Procedure:
-
Crystallization: Crystals of Griseoviridin suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol and ether.
-
Data Collection: A single crystal of the Griseoviridin methanol solvate was mounted on a goniometer head. X-ray diffraction data were collected at room temperature using a four-circle diffractometer with graphite-monochromated Cu-Kα radiation.
-
Structure Solution and Refinement: The structure was solved by direct methods. The positions of all non-hydrogen atoms were located from an E-map. The structure was then refined by full-matrix least-squares calculations. Hydrogen atoms were included in calculated positions. The absolute configuration was determined by anomalous scattering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The following is a general protocol for obtaining ¹H and ¹³C NMR spectra for structural characterization, based on modern standard practices.
Objective: To elucidate the connectivity and chemical environment of atoms within the Griseoviridin molecule.
Materials:
-
Purified Griseoviridin
-
Deuterated methanol (CD₃OD)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation: A sample of Griseoviridin (typically 5-10 mg) was dissolved in approximately 0.5 mL of deuterated methanol (CD₃OD) in a clean, dry NMR tube.
-
¹H NMR Spectroscopy:
-
The ¹H NMR spectrum was acquired at a proton frequency of 400 MHz.
-
Standard acquisition parameters were used, including a sufficient number of scans to obtain a good signal-to-noise ratio.
-
The chemical shifts were referenced to the residual solvent peak of CD₃OD.
-
-
¹³C NMR Spectroscopy:
-
The ¹³C NMR spectrum was acquired at a carbon frequency of 100 MHz.
-
Proton decoupling was used to simplify the spectrum.
-
A sufficient number of scans were accumulated to achieve a good signal-to-noise ratio.
-
Chemical shifts were referenced to the solvent peak of CD₃OD.
-
-
2D NMR Spectroscopy (COSY, HSQC, HMBC): To further elucidate the structure, a suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be performed to establish proton-proton and proton-carbon correlations.
Biosynthesis and Mechanism of Action
Biosynthesis of Griseoviridin
The biosynthesis of Griseoviridin is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) assembly line.[6] A key late-stage step in the biosynthesis is the formation of the critical C-S bond, which is catalyzed by a cytochrome P450 monooxygenase, SgvP.[4]
Mechanism of Action
Griseoviridin exerts its antibacterial effect by inhibiting protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center.[1] This binding event obstructs the proper positioning of tRNA molecules, thereby halting peptide bond formation and ultimately leading to the cessation of protein synthesis and bacterial cell death.
Biological Activity
Table 3: Antimicrobial Activity of Griseoviridin (MIC values)
| Organism | MIC (µg/mL) | Reference |
| Candida parapsilosis | 6.24 | [7] |
| Candida tropicalis | 12.48 | [7] |
| Candida albicans | 6.24 | [7] |
| Staphylococcus aureus | 2 | |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 2 |
It is important to note that the reported MIC values can vary depending on the specific strain and the testing methodology used.
References
- 1. Revised constitution, absolute configuration, and conformation of griseoviridin, a modified cyclic peptide antibiotic - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dickwhitereferrals.com [dickwhitereferrals.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Enhancing the Antifungal Activity of Griseofulvin by Incorporation a Green Biopolymer-Based Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro and In Vivo Antibacterial Activity of Gliotoxin Alone and in Combination with Antibiotics against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
